3,4-Dimethoxyphenyltellurium trichloride

Description

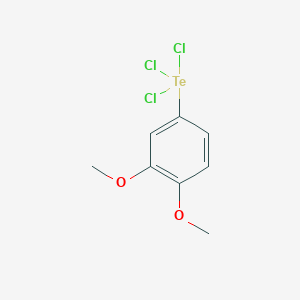

3,4-Dimethoxyphenyltellurium trichloride is an organotellurium compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, bonded to a tellurium atom that is further coordinated with three chlorine atoms. Organotellurium compounds are notable for their applications in organic synthesis, catalysis, and materials science, often distinguished by the redox activity of tellurium and the steric/electronic effects of substituents .

Properties

Molecular Formula |

C8H9Cl3O2Te |

|---|---|

Molecular Weight |

371.1 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(trichloro-λ4-tellanyl)benzene |

InChI |

InChI=1S/C8H9Cl3O2Te/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |

InChI Key |

FLUDDRSOOUBKTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[Te](Cl)(Cl)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Tellurium and Antimony Trichlorides

Triphenylantimony Trichloride (C₁₈H₁₅Cl₃Sb)

- Synthesis : Prepared via sodium treatment of ethers or benzene derivatives, as described for antimony-based compounds in .

- Physical Properties : Melting points range between 150–200°C, with moderate solubility in polar solvents like dichloromethane .

- Reactivity : Exhibits Lewis acidity, similar to tellurium trichlorides, but with lower redox activity due to antimony’s lower electronegativity compared to tellurium .

3,4-Dimethoxyphenyltellurium Trichloride (Theoretical Comparison)

- Expected Properties: Melting Point: Likely higher than triphenylantimony trichloride (e.g., >200°C) due to stronger intermolecular forces from the polar methoxy groups. Solubility: Enhanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to non-methoxy-substituted analogs .

- Reactivity : The methoxy groups may undergo demethylation under strong Lewis acidic conditions (e.g., boron trichloride), as seen in for similar dimethoxy-substituted compounds.

Table 1: Comparative Physical Properties

*Theoretical predictions based on analogous compounds.

Functional Analogues: Methoxy-Substituted Organometallics

3,4-Dimethoxybenzophenone (C₁₅H₁₄O₃)

- Synthesis : Produced via Friedel-Crafts acylation using AlCl₃ ().

- Role of Methoxy Groups : Electron-donating methoxy substituents enhance electrophilic substitution reactions, a feature likely shared with this compound .

Boron Trichloride-Mediated Demethylation

- As demonstrated in , boron trichloride selectively cleaves methoxy groups adjacent to phenolic functions. This reactivity suggests that this compound could undergo similar transformations to yield tellurium-containing catechol derivatives, which are valuable in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.